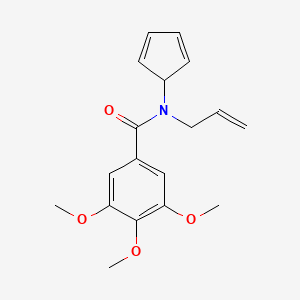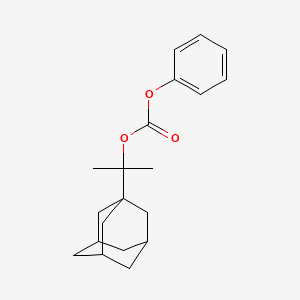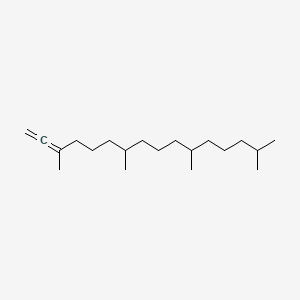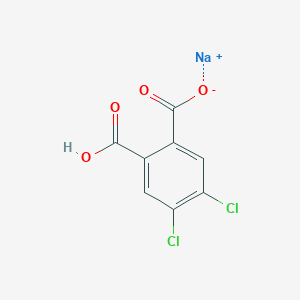
N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of an allyl group, a cyclopentadienyl moiety, and three methoxy groups attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Introduction of the Cyclopentadienyl Group: The acid chloride is then reacted with cyclopentadienyl lithium or cyclopentadienyl magnesium bromide to introduce the cyclopentadienyl moiety.
Allylation: The resulting intermediate is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with different functional groups.
科学研究应用
N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide can be compared with other similar compounds such as:
N-Allylbenzamide: Lacks the cyclopentadienyl and methoxy groups, resulting in different chemical and biological properties.
N-(2,4-Cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide: Lacks the allyl group, which may affect its reactivity and applications.
3,4,5-Trimethoxybenzamide: Lacks both the allyl and cyclopentadienyl groups, making it less complex and potentially less versatile.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
属性
CAS 编号 |
73664-68-3 |
|---|---|
分子式 |
C18H21NO4 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
N-cyclopenta-2,4-dien-1-yl-3,4,5-trimethoxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C18H21NO4/c1-5-10-19(14-8-6-7-9-14)18(20)13-11-15(21-2)17(23-4)16(12-13)22-3/h5-9,11-12,14H,1,10H2,2-4H3 |
InChI 键 |
SIPKIHWUIZUHLU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)C2C=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)

![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)

![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)




![4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-](/img/structure/B13785649.png)


